Cas no 1188890-30-3 (Lck Inhibitor III)

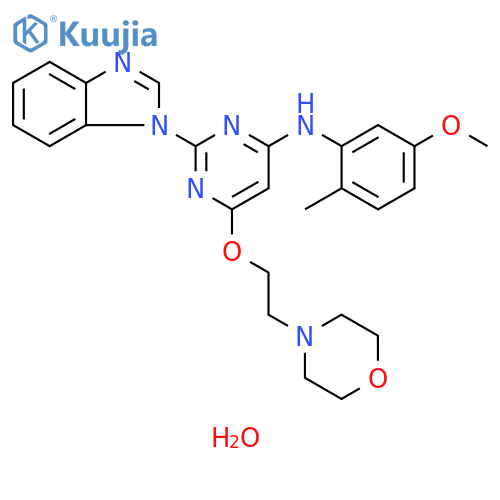

Lck Inhibitor III structure

商品名:Lck Inhibitor III

Lck Inhibitor III 化学的及び物理的性質

名前と識別子

-

- 4-Pyrimidinamine, 2-(1H-benzimidazol-1-yl)-N-(5-methoxy-2-methylphenyl)-6-[2-(4-morpholinyl)ethoxy]-, hydrate (1:1)

- Lck Inhibitor III

- 1188890-30-3

- DA-54824

- J-003900

- HY-112335

- CS-0045246

-

- インチ: 1S/C25H28N6O3.H2O/c1-18-7-8-19(32-2)15-21(18)27-23-16-24(34-14-11-30-9-12-33-13-10-30)29-25(28-23)31-17-26-20-5-3-4-6-22(20)31;/h3-8,15-17H,9-14H2,1-2H3,(H,27,28,29);1H2

- InChIKey: ZCZUQIMFQZQEHJ-UHFFFAOYSA-N

- ほほえんだ: N(C1C(=CC=C(OC)C=1)C)C1C=C(OCCN2CCOCC2)N=C(N2C=NC3=CC=CC=C23)N=1.O

計算された属性

- せいみつぶんしりょう: 478.23285346g/mol

- どういたいしつりょう: 478.23285346g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 35

- 回転可能化学結合数: 8

- 複雑さ: 624

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.6Ų

Lck Inhibitor III 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-311372-5mg |

Lck Inhibitor III, |

1188890-30-3 | 5mg |

¥4964.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-311372-5 mg |

Lck Inhibitor III, |

1188890-30-3 | 5mg |

¥4,964.00 | 2023-07-10 |

Lck Inhibitor III 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

1188890-30-3 (Lck Inhibitor III) 関連製品

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量